Nafamostat (hydrochloride)
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Overview
Description
Nafamostat hydrochloride is a synthetic serine protease inhibitor that is commonly formulated with hydrochloric acid due to its basic properties . It has been used in various medical applications, including the treatment of pancreatitis, disseminated intravascular coagulation, and as an anticoagulant during hemodialysis . Nafamostat hydrochloride has also shown potential antiviral and anti-cancer properties .
Preparation Methods
The synthesis of nafamostat hydrochloride involves several steps. One method includes the preparation of p-guanidinobenzoic acid from thiourea and p-aminobenzoic acid using trihalotriazine as a coupling reagent . Another method involves the reaction of 6-amidino-2-naphthol hydrochloride with p-chlorobenzoic acid using carbodiimide-based dicyclohexylcarbodiimide as a coupling reagent . Industrial production methods often focus on optimizing these synthetic routes to achieve high yields and purity .
Chemical Reactions Analysis
Nafamostat hydrochloride undergoes various chemical reactions, including hydrolysis by hepatic carboxyesterase and long-chain acyl-CoA hydrolase in the human liver . The main metabolites formed from these reactions are p-guanidinobenzoic acid and 6-amidino-2-naphthol . Common reagents used in these reactions include dicyclohexylcarbodiimide and trihalotriazine . The major products formed from these reactions are inactive protease inhibitors .
Scientific Research Applications
Nafamostat hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a serine protease inhibitor to study enzyme kinetics and inhibition mechanisms . In biology, it is used to investigate the role of proteases in various physiological and pathological processes . In medicine, nafamostat hydrochloride is used as an anticoagulant during hemodialysis and for the treatment of pancreatitis . It has also shown potential as an antiviral agent against coronavirus disease-19 (COVID-19) and as an anti-cancer agent . In industry, nafamostat hydrochloride is used in the development of pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
Nafamostat hydrochloride exerts its effects by inhibiting various enzyme systems, including the coagulation and fibrinolytic systems (thrombin, factor Xa, and factor XIIa), the kallikrein-kinin system, the complement system, and pancreatic proteases . It acts as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition . Nafamostat hydrochloride also inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin-6 and interleukin-8 levels in cultured human trophoblasts .
Comparison with Similar Compounds
Nafamostat hydrochloride is similar to other serine protease inhibitors, such as camostat mesylate and gabexate mesylate . nafamostat hydrochloride is unique in its fast-acting properties and broad-spectrum inhibition of proteases . Unlike camostat mesylate, which is primarily used for the treatment of reflux esophagitis and chronic pancreatitis, nafamostat hydrochloride has a wider range of applications, including its use as an anticoagulant and potential antiviral agent . Gabexate mesylate, on the other hand, is mainly used for the treatment of acute pancreatitis and disseminated intravascular coagulation .
Properties
Molecular Formula |
C19H19Cl2N5O2 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;dihydrochloride |
InChI |
InChI=1S/C19H17N5O2.2ClH/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;;/h1-10H,(H3,20,21)(H4,22,23,24);2*1H |
InChI Key |
GKGJACPQHBIISL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N.Cl.Cl |
Origin of Product |
United States |
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